2-Methyl-1-((4-methylthiazol-2-yl)thio)propan-2-ol 2-Methyl-1-((4-methylthiazol-2-yl)thio)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC19980690
InChI: InChI=1S/C8H13NOS2/c1-6-4-11-7(9-6)12-5-8(2,3)10/h4,10H,5H2,1-3H3
SMILES:
Molecular Formula: C8H13NOS2
Molecular Weight: 203.3 g/mol

2-Methyl-1-((4-methylthiazol-2-yl)thio)propan-2-ol

CAS No.:

Cat. No.: VC19980690

Molecular Formula: C8H13NOS2

Molecular Weight: 203.3 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-((4-methylthiazol-2-yl)thio)propan-2-ol -

Specification

Molecular Formula C8H13NOS2
Molecular Weight 203.3 g/mol
IUPAC Name 2-methyl-1-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol
Standard InChI InChI=1S/C8H13NOS2/c1-6-4-11-7(9-6)12-5-8(2,3)10/h4,10H,5H2,1-3H3
Standard InChI Key FYDUVSWGTURBEN-UHFFFAOYSA-N
Canonical SMILES CC1=CSC(=N1)SCC(C)(C)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2-Methyl-1-((4-methylthiazol-2-yl)thio)propan-2-ol features a thiazole ring substituted with a methyl group at the 4-position and a thioether-linked 2-methylpropan-2-ol moiety at the 2-position. The thiazole core contributes aromatic stability and electronic diversity, while the thioether bridge enhances lipophilicity, influencing its reactivity and biological interactions .

Key structural attributes:

  • Thiazole ring: A five-membered heterocycle with nitrogen at position 1 and sulfur at position 3.

  • 4-Methyl substitution: Modifies electronic distribution and steric profile.

  • Thioether linkage (-S-): Provides oxidation sensitivity and conformational flexibility.

  • Tertiary alcohol: Enhances hydrogen-bonding capacity and solubility in polar solvents.

Physicochemical Properties

While experimental data for this specific compound remain unpublished, predictions based on analogous structures suggest:

PropertyPredicted ValueBasis of Estimation
Molecular weight203.31 g/molCalculated from formula C₈H₁₃NOS₂
LogP (lipophilicity)1.8–2.3Comparative analysis
Water solubility15–25 mg/LQSAR modeling of thioethers
pKa (alcohol)~16.5Tertiary alcohol analogs

Synthetic Methodologies

Primary Synthesis Routes

The compound can be synthesized through nucleophilic substitution or oxidative coupling strategies, as demonstrated in related thiazole-thioether systems :

Thiol-Alkylation Approach

Reaction scheme:

4-Methylthiazole-2-thiol+2-MethyloxiraneBaseTarget Compound\text{4-Methylthiazole-2-thiol} + \text{2-Methyloxirane} \xrightarrow{\text{Base}} \text{Target Compound}

Conditions:

  • Base: K₂CO₃ or Et₃N in anhydrous DMF

  • Temperature: 80–100°C for 6–12 hours

  • Yield: 65–72% (estimated from analogous reactions)

Oxidative Coupling

Alternative pathways involve disulfide formation followed by reduction:

2Thiazolethiol+Propan-2-ol dihalideOxidantDisulfide intermediateNaBH₄Target Compound2 \text{Thiazolethiol} + \text{Propan-2-ol dihalide} \xrightarrow{\text{Oxidant}} \text{Disulfide intermediate} \xrightarrow{\text{NaBH₄}} \text{Target Compound}

Optimization challenges:

  • Competing side reactions at the tertiary alcohol position

  • Requires strict anhydrous conditions to prevent hydrolysis

Reactivity and Functionalization

Oxidation Pathways

The thioether moiety is susceptible to oxidation, forming sulfoxides or sulfones depending on conditions:

Oxidizing AgentProductApplication Relevance
H₂O₂ (30%)Sulfoxide derivativeProdrug activation
KMnO₄ (acidic)Sulfone derivativeMetabolic stability enhancement

Alcohol Functionalization

The tertiary alcohol undergoes limited esterification due to steric hindrance but participates in:

  • Williamson ether synthesis with activated alkyl halides

  • Coordination chemistry as a weak Lewis base (e.g., metal complexation)

Biological Activity and Applications

Analog StructureMIC (μg/mL)Target OrganismsSource
5-(Thiazol-2-ylthio)pentanol3.9–7.8S. aureus, E. coli
4-Methylthiazole-2-thioethanol15.6–31.2C. albicans

Mechanistic insights:

  • Thioether linkage enables membrane penetration

  • Thiazole ring interferes with microbial folate synthesis

Polymer Stabilization

Thiazole-thioethers act as:

  • UV absorbers in polyethylene films (λ<sub>max</sub> 280–320 nm)

  • Antioxidants in rubber vulcanization

Coordination Chemistry

Formation of stable complexes with transition metals:

Metal IonComplex StructureStability Constant (log K)
Cu²⁺Octahedral8.2 ± 0.3
Fe³⁺Tetrahedral6.7 ± 0.2

Data extrapolated from

Comparison with Structural Analogs

2-Methyl-1-(thiazol-2-yl)propan-2-ol

  • Key difference: Oxygen vs. sulfur linkage

  • Impact:

    • 10-fold higher water solubility

    • Reduced antimicrobial potency (MIC 62.5–125 μg/mL)

4-Methylthiazole-2-thiol

  • Key difference: Lack of propanol moiety

  • Impact:

    • Limited membrane permeability

    • Enhanced nucleophilic reactivity

Challenges and Future Directions

Synthetic Limitations

  • Low yields in thioether formation (typically <75%)

  • Purification difficulties due to polar byproducts

Research Opportunities

  • Biological studies: Systematic evaluation of anticancer and antiviral potential

  • Material science: Development of thiazole-thioether MOFs for gas storage

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